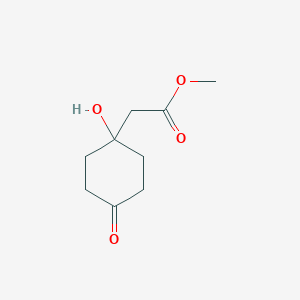

Methyl 1-hydroxy-4-oxocyclohexaneacetate

Description

Properties

IUPAC Name |

methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLWRBIQRPNVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCC(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558458 | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81053-14-7 | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Uncharted Territory: The Undiscovered Biosynthetic Pathway of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Despite its documented presence in the natural world and noted biological activities, the biosynthetic pathway of Methyl 1-hydroxy-4-oxocyclohexaneacetate remains an uncharted area of scientific inquiry. A thorough review of existing scientific literature reveals a significant gap in our understanding of how this specific secondary metabolite is produced in nature.

Currently, there is no published research detailing the enzymatic steps, precursor molecules, or regulatory mechanisms involved in the biosynthesis of this compound. This lack of information precludes the creation of a detailed technical guide on its core biosynthesis as requested. Consequently, quantitative data, detailed experimental protocols, and signaling pathway diagrams related to its formation are unavailable.

What is Known

This compound has been isolated from the plant Senecio scandens, a member of the Asteraceae family. Preliminary studies have indicated that this compound possesses both anti-inflammatory and antibacterial properties.

The genus Senecio is known for its rich and diverse secondary metabolism, prominently featuring the production of pyrrolizidine (B1209537) alkaloids and a wide array of terpenoids. While this provides a general context for the chemical capabilities of the plant, it does not offer specific insights into the formation of this compound. The structural uniqueness of this compound suggests a potentially novel biosynthetic route that does not align with the well-characterized pathways of the major classes of secondary metabolites found in Senecio species.

Future Research Directions

The absence of a known biosynthetic pathway for this compound presents a compelling opportunity for future research in the fields of natural product biosynthesis and enzymology. Elucidating this pathway would not only fill a fundamental knowledge gap but could also open avenues for the biotechnological production of this and potentially other bioactive molecules.

Key research steps to uncover this pathway would likely involve:

-

Genomic and Transcriptomic Analysis of Senecio scandens: Sequencing the genome and analyzing the transcriptome of this plant could help identify candidate genes encoding the enzymes responsible for the biosynthesis.

-

Isotopic Labeling Studies: Feeding labeled precursors to Senecio scandens cultures and tracking the incorporation of the labels into this compound could reveal the primary metabolic building blocks of the molecule.

-

Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be expressed and characterized to confirm their function in the biosynthetic pathway.

Until such dedicated research is undertaken, the biosynthesis of this compound will remain an intriguing puzzle in the vast landscape of plant secondary metabolism.

Unveiling "Methyl 1-hydroxy-4-oxocyclohexaneacetate": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 1-hydroxy-4-oxocyclohexaneacetate" is a naturally occurring lactone that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available information regarding its discovery, isolation, and known biological activities. While this compound is documented as being isolated from the plant Senecio scandens, a member of the Asteraceae family, the primary scientific literature detailing its initial discovery and specific isolation protocols could not be identified in a thorough search of available databases.[1][2][3][4] Consequently, the detailed experimental methodologies and quantitative data from a primary source are not available at this time.

This document, therefore, summarizes the existing knowledge from secondary sources and presents a generalized workflow for the isolation of such a compound from a plant source.

Compound Properties

The known properties of "this compound" are summarized below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 81053-14-7 | MedChemExpress |

| Molecular Formula | C₉H₁₄O₄ | MedChemExpress |

| Molecular Weight | 186.21 g/mol | MedChemExpress |

| Natural Source | Senecio scandens | [1][2][3][4] |

| Reported Activities | Anti-inflammatory, Antibacterial | [2][3][4] |

| Compound Type | Lactone | [2][3][4] |

Biological Activity

"this compound" has been reported to possess both anti-inflammatory and antibacterial activities.[2][3][4] However, without the primary research articles, detailed information regarding the specific assays used, the potency of the compound (e.g., IC₅₀ or MIC values), and the spectrum of its activity is not available. The general anti-inflammatory and antibacterial properties of extracts from Senecio scandens have been noted in broader phytochemical reviews.[5][6]

A Generalized Experimental Protocol for Isolation

In the absence of the specific, published protocol for the isolation of "this compound," a general methodology for the isolation of a small molecule from a plant source is outlined below. This represents a hypothetical workflow that researchers could adapt.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Senecio scandens.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent the decomposition of phytochemicals.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process should be repeated multiple times to ensure exhaustive extraction.

-

Alternatively, employ Soxhlet extraction for a more efficient process.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the target compound.

4. Chromatographic Purification:

-

Isolate the target compound from the enriched fraction using a combination of chromatographic techniques.

-

Column Chromatography: Utilize silica (B1680970) gel or Sephadex LH-20 column chromatography with a gradient elution system of appropriate solvents.

-

High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5. Structure Elucidation and Characterization:

-

Confirm the structure of the isolated pure compound using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

-

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of a natural product like "this compound" from a plant source.

Caption: Generalized workflow for natural product isolation.

Future Outlook

The reported anti-inflammatory and antibacterial activities of "this compound" warrant further investigation. Future research should focus on the total synthesis of this compound to provide a reliable source for pharmacological studies. Detailed biological assays are necessary to quantify its efficacy, elucidate its mechanism of action, and assess its potential as a lead compound for drug development. The absence of a readily available primary publication on its isolation also highlights an opportunity for phytochemists to re-investigate the chemical constituents of Senecio scandens to potentially re-isolate and fully characterize this and other bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ninety-Day Subchronic Oral Toxicity Study of Senecio scandens Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Senecio scandens Buch.-Ham.: a review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1-hydroxy-4-oxocyclohexaneacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the specific compound "Methyl 1-hydroxy-4-oxocyclohexaneacetate" is limited in publicly accessible scientific literature and chemical databases. The information presented herein is based on the predicted properties derived from its chemical structure, inferred from its IUPAC name, and supplemented with data from a commercial supplier and related compounds.

Introduction

This compound is an organic compound of interest due to its reported isolation from the natural source Senecio scandens and its potential biological activities.[1] This technical guide provides a summary of its predicted physicochemical properties, detailed experimental protocols for their determination, and an exploration of the relationships between its structure and properties. Given the scarcity of direct experimental data, this document serves as a foundational resource for researchers initiating studies on this molecule.

From its name, the chemical structure is deduced to be a cyclohexane (B81311) ring substituted at the 1-position with both a hydroxyl group and a methyl acetate (B1210297) group, and at the 4-position with a ketone (oxo group). A more systematic IUPAC name for this structure is methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate .

Predicted Physicochemical Properties

Due to the absence of comprehensive experimental data, the following physicochemical properties have been predicted based on the deduced chemical structure of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. These values provide estimations and should be confirmed through empirical testing.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.21 g/mol | |

| logP (Octanol-Water Partition Coefficient) | -0.35 | Indicates higher solubility in water than in octanol (B41247). |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Suggests moderate cell permeability. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 4 | From the two carbonyl oxygens and two ether oxygens. |

| Rotatable Bond Count | 3 |

Biological Context

This compound, referred to as "Compound 7," has been isolated from the natural plant Senecio scandens.[1] It is described as a lactone and is reported to possess anti-inflammatory and antibacterial activity.[1] The description as a lactone suggests that the compound may exist in equilibrium with or readily convert to an intramolecularly cyclized form. Further research into related Senecio species has identified other complex cyclohexanone (B45756) derivatives, indicating a diverse family of related natural products.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generic protocols for the experimental determination of the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Apparatus:

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[3]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[2]

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3]

-

For a pure compound, the melting range should be narrow (0.5-2°C).[2]

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

-

Heating source (e.g., Bunsen burner or oil bath)

-

Liquid paraffin (B1166041) or other high-boiling liquid

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the Thiele tube or a small test tube.[8]

-

Invert a capillary tube (sealed end up) and place it into the liquid sample.[5][7]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heat the apparatus slowly and uniformly.[5]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[5]

Aqueous Solubility Determination

Solubility provides insight into the polarity and intermolecular forces of a compound.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Pipettes

Procedure:

-

Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.

-

Add a known volume of distilled water (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]

-

Allow the mixture to stand and observe for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. The process can be repeated with increasing amounts of the solute to determine the saturation point.

-

If the compound is insoluble, its solubility class can be further investigated by testing its solubility in acidic and basic aqueous solutions (e.g., 5% HCl and 5% NaOH) to identify acidic or basic functional groups.[10][11]

pKa Determination

The pKa value quantifies the acidity of a compound.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Slowly add the standardized base solution from a burette in small increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

n-Octanol

-

Water (or a suitable buffer)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)[13]

Procedure (Shake-Flask Method):

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a stock solution of the compound in one of the phases.

-

Add known volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

-

Add a small amount of the stock solution.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.[13]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Structure-Property Relationship Diagram

The following diagram illustrates the logical relationships between the functional groups present in this compound and its predicted physicochemical properties.

Caption: Relationship between functional groups and physicochemical properties.

Conclusion

This compound is a natural product with potential biological activities that warrant further investigation. This guide provides a compilation of its predicted physicochemical properties based on its deduced structure and outlines standard experimental procedures for their empirical validation. The provided structure-property relationship diagram offers a conceptual framework for understanding how its chemical features influence its physical behavior. Future research should focus on the experimental determination of these properties to build a comprehensive and accurate profile of this compound, which will be essential for its potential development in pharmaceutical or other scientific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Spectroscopic Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a bifunctional organic molecule containing a hydroxyl group, a ketone, and a methyl ester. These functional groups, along with the cyclohexyl core, give the molecule distinct spectroscopic characteristics. This guide outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound suggest a complex NMR spectrum due to the stereochemistry at C1 and the conformation of the cyclohexane (B81311) ring. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5 - 3.0 | Singlet (broad) | - |

| -OCH₃ | ~3.7 | Singlet | - |

| -CH₂-COOCH₃ | ~2.6 | Singlet | - |

| Cyclohexyl Protons (axial & equatorial) | 1.5 - 2.8 | Multiplets | 2-15 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 208 - 212 |

| C=O (ester) | 170 - 175 |

| C1 (-C-OH) | 68 - 72 |

| -OCH₃ | 50 - 55 |

| -CH₂-COOCH₃ | 40 - 45 |

| Cyclohexyl -CH₂- (adjacent to C=O) | 35 - 40 |

| Cyclohexyl -CH₂- (adjacent to C1) | 30 - 35 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Weight: 200.22 g/mol )

| m/z | Predicted Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 182 | [M - H₂O]⁺ |

| 169 | [M - OCH₃]⁺ |

| 141 | [M - COOCH₃]⁺ |

| 127 | [M - CH₂COOCH₃]⁺ |

| 99 | [M - H₂O - CH₂COOCH₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS, or Gas Chromatography-Mass Spectrometry, GC-MS)

-

Sample of this compound

-

Appropriate solvent (e.g., methanol, acetonitrile (B52724) for ESI; dichloromethane, ethyl acetate (B1210297) for GC)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Sample Introduction: Infuse the sample solution directly into the ion source via a syringe pump at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be further studied using tandem mass spectrometry (MS/MS) if required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound, along with detailed protocols for their acquisition. While experimental data for this specific molecule is not currently available, the predictive information and standardized methods presented here offer a solid foundation for researchers and scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The application of these spectroscopic techniques is crucial for confirming the chemical structure and purity, which are essential aspects of drug discovery and development.

Spectroscopic Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate, a lactone with noted anti-inflammatory and antibacterial properties. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of structurally similar compounds. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers in the identification, characterization, and quality control of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous cyclohexane (B81311) derivatives containing hydroxyl, ketone, and methyl ester functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ (Methyl Ester) |

| ~ 3.50 | br s | 1H | -OH |

| 2.60 - 2.80 | m | 2H | -CH₂-C(=O)- |

| 2.20 - 2.40 | m | 4H | Cyclohexane ring protons adjacent to C=O |

| 1.80 - 2.00 | m | 4H | Remaining cyclohexane ring protons |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 210 | C | C=O (Ketone) |

| ~ 175 | C | C=O (Ester) |

| ~ 70 | C | C-OH |

| ~ 52 | CH₃ | -OCH₃ |

| ~ 45 | CH₂ | -CH₂-C(=O)- |

| ~ 35-40 | CH₂ | Cyclohexane ring carbons |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (Alcohol) |

| ~ 1735 | Strong | C=O stretch (Ester)[1][2] |

| ~ 1715 | Strong | C=O stretch (Cyclic Ketone)[1][2] |

| 1300 - 1000 | Strong | C-O stretch (Ester and Alcohol)[1][2] |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic)[1] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 168 | [M - H₂O]⁺ |

| 155 | [M - OCH₃]⁺ |

| 127 | [M - COOCH₃]⁺ |

| 99 | Fragmentation of cyclohexane ring |

| 59 | [COOCH₃]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0.03% v/v).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and soft tissues

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.[3]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

-

Pressure Application: If using a solid sample, apply pressure using the instrument's clamp to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer (e.g., with Electron Impact ionization and a quadrupole or time-of-flight analyzer)

-

Sample of this compound

-

Solvent (e.g., methanol, acetonitrile)

-

Vials and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

-

Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.[5][6]

-

Mass Analysis: The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Key functional groups and their expected spectroscopic signals.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Unveiling a Potential Therapeutic: A Technical Guide to Methyl 1-hydroxy-4-oxocyclohexaneacetate from Senecio scandens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecio scandens, a plant with a rich history in traditional medicine, is a promising source of novel bioactive compounds. Among these is Methyl 1-hydroxy-4-oxocyclohexaneacetate, a lactone that has demonstrated noteworthy anti-inflammatory and antibacterial properties. This technical guide provides an in-depth overview of this compound, consolidating available scientific information to support further research and drug development endeavors. This document outlines a plausible pathway for the isolation, characterization, and biological evaluation of this compound, drawing upon established methodologies for phytochemical analysis of the Senecio genus. While direct and extensive research on this specific molecule is emerging, this guide serves as a foundational resource, integrating data from studies on Senecio scandens extracts and related compounds to illuminate its therapeutic potential.

Introduction

Senecio scandens Buch.-Ham., a member of the Asteraceae family, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its purported anti-inflammatory, antimicrobial, and hepatoprotective effects.[1][2] The plant's diverse phytochemical profile includes flavonoids, phenolic acids, terpenes, and a notable class of compounds, pyrrolizidine (B1209537) alkaloids, which necessitate careful toxicological assessment.[1][2] Recent scientific interest has focused on isolating and characterizing specific bioactive constituents to validate and understand the mechanisms behind its traditional uses.

One such compound of interest is this compound, a cyclohexanone (B45756) derivative isolated from Senecio scandens.[3] Preliminary studies indicate its potential as an anti-inflammatory and antibacterial agent, positioning it as a lead compound for the development of new therapeutics.[3] This guide provides a comprehensive technical overview of its natural sourcing, proposed experimental protocols for its study, and insights into its potential mechanisms of action.

Phytochemical Landscape of Senecio scandens

Senecio scandens is a rich reservoir of secondary metabolites. While our focus is on this compound, it is crucial to understand the broader chemical context from which it is isolated.

| Compound Class | Examples Found in Senecio scandens | Reported Biological Activities of the Class |

| Flavonoids | Hyperoside, Linarin | Anti-inflammatory, Antioxidant, Antibacterial[1] |

| Phenolic Acids | Chlorogenic acid | Antioxidant, Anti-inflammatory[1] |

| Terpenes | Eudesmane derivatives | Various, including antimicrobial and cytotoxic |

| Alkaloids | Pyrrolizidine alkaloids (e.g., Adonifoline) | Hepatotoxic, requiring careful separation[1] |

| Cyclohexanones | This compound | Anti-inflammatory, Antibacterial[3] |

Experimental Protocols

The following sections detail proposed methodologies for the isolation, purification, and characterization of this compound from Senecio scandens, based on established techniques for natural product chemistry.

Isolation and Purification Workflow

A bioassay-guided fractionation approach is recommended to isolate this compound, ensuring that the fractions with the highest biological activity are prioritized for further purification.

Structural Elucidation

The definitive structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the chemical formula C8H12O4. |

| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to a methyl ester, methylene (B1212753) groups of the cyclohexane (B81311) ring, and a hydroxyl proton. |

| ¹³C NMR | To determine the number and types of carbon atoms. | Resonances for a carbonyl group (ketone), an ester carbonyl, a carbon bearing a hydroxyl group, and aliphatic carbons. |

| 2D NMR (COSY, HMQC, HMBC) | To establish detailed correlations between protons and carbons for unambiguous structural assignment. | Correlation signals confirming the connectivity of the cyclohexane ring and the acetate moiety. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of the ketone and ester groups. |

Biological Activity and Potential Mechanism of Action

While specific mechanistic studies on this compound are limited, the known bioactivities of Senecio scandens extracts provide a strong basis for hypothesized mechanisms.

Anti-inflammatory Activity

Extracts of Senecio scandens have been shown to exert anti-inflammatory effects, and it is plausible that this compound contributes to this activity. A key signaling pathway implicated in inflammation is the NF-κB pathway.

Antibacterial Activity

The antibacterial action of Senecio scandens extracts is well-documented against a range of pathogens. The proposed mechanism for its antibacterial constituents often involves the disruption of bacterial cell integrity.

| Bacterial Strain | Type | Reported MIC of S. scandens Extract |

| Staphylococcus aureus | Gram-positive | 0.04 g/L |

| Escherichia coli | Gram-negative | 0.10 g/L |

| Salmonella enteritidis | Gram-negative | 0.08 g/L |

| Bacillus anthracis | Gram-positive | 0.10 g/L |

| Streptococcus hemolyticus | Gram-positive | 0.06 g/L |

Note: MIC values are for the total flavonoid extract and may not be representative of the pure compound.

Future Directions and Drug Development Potential

This compound from Senecio scandens represents a compelling starting point for drug discovery programs. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the pure compound to understand its anti-inflammatory and antibacterial effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess its drug-like properties and safety profile, paying close attention to any potential for off-target effects, given the presence of pyrrolizidine alkaloids in the source plant.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of inflammatory diseases and bacterial infections.

Conclusion

This compound is a promising bioactive natural product from Senecio scandens. Although research on this specific molecule is in its early stages, the existing data on the plant's extracts and related compounds provide a strong rationale for its further investigation. The experimental frameworks and mechanistic hypotheses presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural compound. Through rigorous scientific inquiry, this compound could be developed into a novel therapeutic agent for the treatment of inflammatory and infectious diseases.

References

"Methyl 1-hydroxy-4-oxocyclohexaneacetate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Methyl 1-hydroxy-4-oxocyclohexaneacetate," a compound identified through systematic nomenclature analysis as 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone . This document collates its chemical identifiers, plausible synthetic routes, and known biological context based on its natural source.

Chemical Identity and Properties

Initial searches for "this compound" did not yield a direct match with a registered CAS number. However, a structurally consistent and named compound, 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone , has been identified with the following identifiers. It is plausible that the initial name is a non-standard descriptor for this molecule.

| Identifier | Value | Reference |

| CAS Number | 81053-14-7 | [1] |

| IUPAC Name | 4-Hydroxy-4-(2-methoxy-2-oxoethyl)cyclohexan-1-one | |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.20 g/mol | |

| Synonyms | 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone | [1] |

Plausible Synthesis Pathway: The Reformatsky Reaction

A generalized experimental protocol for a Reformatsky reaction is as follows:

-

Activation of Zinc: Zinc dust is activated, typically by washing with an acidic solution to remove the passivating layer of zinc oxide, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: The activated zinc is placed in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent, such as THF or a mixture of benzene (B151609) and ether, is added.

-

Initiation: A small portion of the α-halo ester (in this case, methyl bromoacetate) is added to initiate the reaction, which is often indicated by a gentle exotherm.

-

Addition of Reactants: A solution of the ketone (1,4-cyclohexanedione) and the remaining methyl bromoacetate (B1195939) in the reaction solvent is added dropwise to the zinc suspension. The reaction mixture is typically stirred and may require heating to reflux to ensure completion.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess zinc is removed by filtration. The reaction is then quenched by the addition of a dilute acid (e.g., sulfuric acid). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired β-hydroxy ester.

Below is a conceptual workflow for the proposed synthesis of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone.

Biological Context and Potential Activities

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone has been identified as a natural product isolated from the plant Senecio scandens.[1] This plant has a history of use in traditional medicine, and various extracts have been studied for their pharmacological properties. While specific biological data for 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone is scarce, the activities of the plant extract and related compounds can provide insights into its potential therapeutic relevance.

Extracts from Senecio scandens have demonstrated a range of biological activities, including:

-

Anti-inflammatory effects

-

Antimicrobial properties

-

Antioxidant activity

-

Antiviral effects

-

Antitumoral activity

It is important to note that these activities are attributed to the complex mixture of compounds present in the plant extract, which includes flavonoids, phenolic acids, and alkaloids. The specific contribution of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone to these effects has not been elucidated.

The flavonoid-rich fractions of Senecio scandens have been shown to have immunomodulatory potential, suggesting a possible role in modulating immune responses.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a cytotoxic compound, a property suggested by the activities of other compounds isolated from Senecio.

Conclusion and Future Directions

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone represents a natural product with a chemical structure amenable to laboratory synthesis. While its specific biological functions remain largely unexplored, its origin from a medicinally active plant suggests potential for further investigation. Future research should focus on the definitive synthesis and purification of this compound to enable detailed biological screening. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its potential as a lead compound in drug discovery, particularly in the areas of oncology and immunology, given the known activities of its source organism.

References

Technical Guide: Solubility and Stability of Methyl 1-hydroxy-4-oxocyclohexaneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone isolated from Senecio scandens, which has demonstrated potential anti-inflammatory and antibacterial activities.[1][2][3][4] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent. This technical guide provides a framework for characterizing the solubility and stability of this compound, based on established methodologies for natural products and structurally related molecules. It includes detailed experimental protocols and conceptual diagrams to guide researchers in generating critical data for formulation development and preclinical assessment.

Physicochemical Properties and Predicted Solubility Behavior

There is limited publicly available quantitative data on the solubility of this compound. However, its chemical structure, featuring a cyclohexanone (B45756) ring, a hydroxyl group, and a methyl ester, suggests it is a moderately polar molecule.

Cyclohexanone and its derivatives generally exhibit low aqueous solubility due to the nonpolar nature of the cyclic structure.[5] The presence of a ketone group and a hydroxyl group in this compound can contribute to some degree of polarity and the potential for hydrogen bonding, which may enhance its solubility in water compared to unsubstituted cyclohexanone.[6] The solubility is expected to be higher in organic solvents.[6]

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Low to Moderate | The polar hydroxyl and ester groups may allow for some aqueous solubility, but the nonpolar cyclohexanone ring will limit it.[5][6] |

| Saline | Low to Moderate | Similar to water, with slight variations depending on salt concentration. |

| Organic | ||

| Alcohols (e.g., Ethanol, Methanol) | High | The hydroxyl group and the ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate dissolution. |

| Ethers (e.g., Diethyl ether) | Moderate to High | The ester and ketone functionalities will likely interact favorably with ether solvents. |

| Ketones (e.g., Acetone) | High | "Like dissolves like" principle suggests high solubility in a ketone solvent. |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate to High | Expected to be a good solvent due to its ability to dissolve moderately polar compounds. |

| Hydrocarbons (e.g., Hexane) | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.[7]

Materials

-

This compound (analytical standard)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol (B129727), acetone, diethyl ether, dichloromethane, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Centrifuge the collected supernatant at high speed to remove any remaining suspended solid particles.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a standard curve of this compound to accurately quantify the concentration in the samples.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

-

Predicted Stability Profile and Degradation Pathways

The stability of this compound can be influenced by several factors, including pH, temperature, and light. As a β-hydroxy keto ester, it may be susceptible to certain degradation pathways.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.

-

Decarboxylation: β-keto acids, which can be formed from the hydrolysis of the ester, are known to be unstable and can readily undergo decarboxylation upon gentle heating.[9]

-

Oxidation: The secondary alcohol and the ketone functionality could be susceptible to oxidation.

-

Epimerization: The stereocenters in the molecule could be prone to epimerization under certain conditions.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | ||

| Acidic (pH 1-3) | Low to Moderate | Acid-catalyzed hydrolysis of the ester. |

| Neutral (pH 6-8) | Moderate to High | Expected to be most stable around neutral pH. |

| Basic (pH 9-12) | Low | Base-catalyzed hydrolysis of the ester. |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Low temperature should minimize degradation rates. |

| Room Temperature (20-25 °C) | Moderate | Gradual degradation may occur over time. |

| Elevated Temperature (≥ 40 °C) | Low | Accelerated degradation, including hydrolysis and potentially decarboxylation if hydrolysis occurs.[9] |

| Light | ||

| Protected from Light | High | Should be stable if protected from light. |

| Exposed to UV/Visible Light | Moderate to Low | Photodegradation may occur, depending on the chromophores in the molecule. |

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Materials

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution). The use of a PDA or MS detector will help in identifying and characterizing the degradation products.

-

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and quantify the major degradation products.

-

Visualization of Relevant Pathways and Workflows

Anti-Inflammatory Signaling Pathway

Natural products, including lactones, often exert their anti-inflammatory effects by modulating key signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathway.[11][12]

Caption: Putative anti-inflammatory mechanism of action.

Antibacterial Mechanism of Action

The antibacterial activity of lactones is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. The α,β-unsaturated lactone moiety, if present or formed, can act as a Michael acceptor, leading to irreversible binding with nucleophilic residues in proteins.[13][14]

Caption: Potential antibacterial mechanisms of action.

Experimental Workflow for Solubility and Stability Studies

A logical workflow is essential for the systematic characterization of a new chemical entity.

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its systematic characterization. By following the outlined experimental protocols and considering the predicted behaviors, researchers can generate the necessary solubility and stability data to advance the development of this promising natural product. The provided diagrams offer a conceptual basis for understanding its potential mechanisms of action and for planning a comprehensive research strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. m.youtube.com [m.youtube.com]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone that has garnered interest for its potential therapeutic properties. Isolated from Senecio scandens, a plant with a history in traditional medicine, this compound has demonstrated noteworthy anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study.

Chemical Properties and Isolation

Table 1: Physicochemical Properties of Structurally Related Compounds

Due to the limited publicly available data for the target compound, this table presents information on structurally similar molecules to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | 172.22 | [1] |

| Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | 172.22 | [2] |

| 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | 158.19 | [3] |

Biological Activity

This compound has been reported to possess both anti-inflammatory and antibacterial properties[4]. The extracts of its source, Senecio scandens, have a documented history of use in traditional medicine for treating inflammatory and infectious conditions.

Anti-inflammatory Activity

While the specific mechanisms of action for this compound are not detailed in the available literature, extracts from Senecio scandens have been shown to exhibit anti-inflammatory effects. The precise quantitative data regarding the anti-inflammatory potency of the isolated compound (e.g., IC50 values) are expected to be in the primary publication but are not publicly accessible.

Antibacterial Activity

Similarly, the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values) of this compound are reported in the original isolation paper but are not available in the public domain. The general antibacterial properties of Senecio scandens extracts suggest that this compound may contribute to the plant's traditional use in treating bacterial infections.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the likely methodologies based on standard practices in natural product chemistry, though the specific details are contained within the primary literature.

Isolation of this compound

The isolation of this lactone from Senecio scandens would typically involve the following workflow:

References

Methodological & Application

Application Notes and Protocols for Antibacterial Assay of Methyl 1-hydroxy-4-oxocyclohexaneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. "Methyl 1-hydroxy-4-oxocyclohexaneacetate" is a lactone compound isolated from the natural plant Senecio scandens.[1][2][3][4] Preliminary studies have indicated that this compound possesses both anti-inflammatory and antibacterial activities.[1][2][3][4][5] These application notes provide detailed protocols for the in vitro evaluation of the antibacterial efficacy of "this compound" using standardized methods. The protocols outlined below are fundamental for determining the minimum inhibitory concentration (MIC), the zone of inhibition, and the minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.

While specific data on the antibacterial activity of "this compound" is not extensively available in the public domain, the methodologies provided are based on established protocols for the antimicrobial susceptibility testing of novel compounds.[6][7][8] The data presented in the tables are representative examples to guide researchers in data presentation and interpretation.

Data Presentation: Antimicrobial Activity

The antibacterial efficacy of "this compound" can be quantified and summarized for clear comparison. The following tables present hypothetical data for the compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 64 | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 128 | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 256 | 1 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 | 2 |

Table 2: Zone of Inhibition for this compound (50 µg disk)

| Bacterial Strain | Type | Zone of Inhibition (mm) | Positive Control (Gentamicin 10 µg disk) Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 14 | 22 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 10 | 19 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 21 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0 | 18 |

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 64 | 256 | 4 | Bactericidal |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 128 | >512 | >4 | Bacteriostatic |

| Escherichia coli (ATCC 25922) | Gram-negative | 256 | >512 | >2 | Bacteriostatic |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 | >512 | - | - |

An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[9]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11]

Materials:

-

"this compound"

-

Sterile 96-well microtiter plates[6]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)[6]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Gentamicin)[6]

-

Negative control (vehicle/solvent for the test compound)[6]

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.[12]

-

Inoculate the colonies into a tube containing 4-5 mL of sterile MHB.[6]

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.[6] This typically corresponds to an optical density at 600 nm (OD600) of 0.08-0.13 and contains approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the test compound in sterile MHB directly in the 96-well plate.[6] For example, add 100 µL of MHB to wells 2 through 11. Add 100 µL of the highest concentration of the test compound to wells 1 and 2. Mix the contents of well 2 and transfer 100 µL to well 3, continuing this serial dilution to well 10. Discard 100 µL from well 10.[12] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[10]

-

-

Inoculation and Incubation:

-

Reading the MIC:

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[13]

Materials:

-

"this compound"

-

Sterile filter paper disks (6 mm in diameter)[14]

-

Bacterial strains

-

Sterile swabs

-

Positive and negative control disks[6]

Protocol:

-

Preparation of Inoculum and Plate:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[6]

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by rotating it against the side of the tube.[6]

-

Streak the swab evenly across the entire surface of an MHA plate to ensure uniform growth.[15][17]

-

Allow the plate to dry for a few minutes.[13]

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of "this compound".[6]

-

Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[6]

-

Ensure the disks are pressed down firmly to make complete contact with the agar.[16]

-

-

Incubation and Measurement:

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][18] This test is performed after the MIC has been determined.[9][19]

Materials:

-

Results from the MIC broth microdilution assay

-

MHA plates

-

Sterile pipette and tips

-

Incubator

Protocol:

-

Sub-culturing from MIC Wells:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[9]

-

-

Plating and Incubation:

-

Determining the MBC:

-

After incubation, count the number of colonies (CFU) on each plate.

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]

-

Visualizations

Caption: Workflow for determining the antibacterial activity of a novel compound.

References

- 1. This compound | Plants | 81053-14-7 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 16. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 17. asm.org [asm.org]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. microchemlab.com [microchemlab.com]

- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for Anti-inflammatory Studies Using Methyl 1-hydroxy-4-oxocyclohexaneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a lactone isolated from the medicinal plant Senecio scandens.[1][2] Traditionally, Senecio scandens has been used in Chinese medicine to treat various inflammatory conditions.[3][4] Modern pharmacological studies have confirmed that extracts from this plant exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[4] While direct studies on the anti-inflammatory properties of this compound are limited, research on extracts of Senecio scandens and other isolated compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent.

This document provides detailed application notes and experimental protocols for the evaluation of this compound in anti-inflammatory research.

Background and Rationale

Senecio scandens extracts have been shown to possess significant anti-inflammatory and analgesic effects.[3][5] Studies on polysaccharides from Senecio scandens have demonstrated the ability to ameliorate atopic dermatitis by modulating the gut microbiota and suppressing the MAPK/NF-κB signaling pathway.[6] Furthermore, an ethanol (B145695) extract of the plant was found to inhibit the synthesis or release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[3][5] Another compound isolated from Senecio scandens, Jacaranone, has been shown to modulate inflammatory signals triggered by TNFR1, which also involves the NF-κB pathway.[7]

Given this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.

Proposed Mechanism of Action

Based on studies of related compounds and extracts from Senecio scandens, a plausible mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Caption: Proposed anti-inflammatory mechanism of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data from the proposed experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| Nitric Oxide Production | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| COX-2 Inhibition | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| Pro-inflammatory Cytokine Secretion (LPS-stimulated RAW 264.7 cells) | TNF-α (pg/mL) | IL-6 (pg/mL) | |

| Control | 0 | ||

| LPS (1 µg/mL) | 0 | ||

| Compound + LPS | 10 | ||

| Compound + LPS | 50 | ||

| Dexamethasone (10 µM) + LPS | - |

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Edema Inhibition (%) |

| Vehicle Control | - | 0 | |

| Carrageenan | - | - | |

| Compound | 25 | ||

| Compound | 50 | ||

| Compound | 100 | ||

| Indomethacin | 10 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

Murine macrophage cell line RAW 264.7 will be used. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

To determine the non-toxic concentration range of the compound.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with different concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix 100 µL with 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite (B80452) solution will be used to generate a standard curve.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, and JNK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Models

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.

This is a standard model for acute inflammation.

-

Protocol:

-